molecular formula C14H24ClN2O2P B14518275 4-Chlorophenyl N,N'-dibutylphosphorodiamidate CAS No. 63057-67-0

4-Chlorophenyl N,N'-dibutylphosphorodiamidate

Cat. No.: B14518275
CAS No.: 63057-67-0
M. Wt: 318.78 g/mol
InChI Key: UXWNVRGUGGXHAV-UHFFFAOYSA-N
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Description

4-Chlorophenyl N,N’-dibutylphosphorodiamidate is an organophosphorus compound characterized by the presence of a 4-chlorophenyl group and two dibutylamino groups attached to a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate typically involves the reaction of 4-chlorophenol with dibutylamine and a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Chlorophenol} + \text{Dibutylamine} + \text{Phosphorus Oxychloride} \rightarrow \text{4-Chlorophenyl N,N’-dibutylphosphorodiamidate} ]

Industrial Production Methods: In an industrial setting, the production of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl N,N’-dibutylphosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoramide oxides.

    Reduction: Reduction reactions can yield phosphorodiamidates with different substituents.

    Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide oxides, while substitution can produce a variety of phosphorodiamidates with different functional groups.

Scientific Research Applications

4-Chlorophenyl N,N’-dibutylphosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent.

    Industry: It is utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by phosphorylating active site residues, leading to the disruption of essential biochemical pathways. This mechanism is similar to that of other organophosphorus compounds, which act as enzyme inhibitors.

Comparison with Similar Compounds

  • 4-Chlorophenyl phosphorodichloridate
  • 4-Chlorophenyl azide
  • 4-Chlorophenyl thiourea

Comparison: 4-Chlorophenyl N,N’-dibutylphosphorodiamidate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

63057-67-0

Molecular Formula

C14H24ClN2O2P

Molecular Weight

318.78 g/mol

IUPAC Name

N-[butylamino-(4-chlorophenoxy)phosphoryl]butan-1-amine

InChI

InChI=1S/C14H24ClN2O2P/c1-3-5-11-16-20(18,17-12-6-4-2)19-14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H2,16,17,18)

InChI Key

UXWNVRGUGGXHAV-UHFFFAOYSA-N

Canonical SMILES

CCCCNP(=O)(NCCCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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